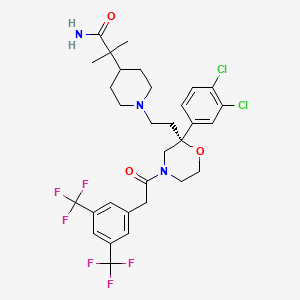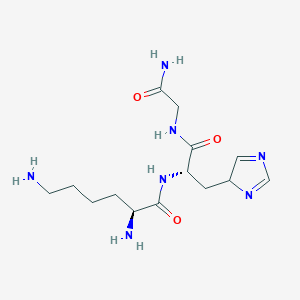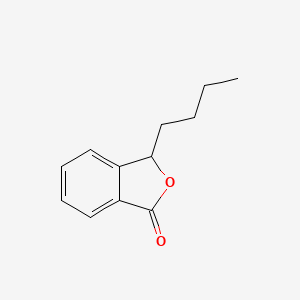
Butylphthalid
Übersicht
Beschreibung
Butylphthalid, auch bekannt als 3-n-Butylphthalid, ist eine chemische Verbindung, die ursprünglich aus den Samen von Apium graveolens (Chinesischer Sellerie) gewonnen wurde. Es ist ein farbloses bis blass grünlich-gelbes Öl mit einem starken Sellerie-Aroma. This compound hat aufgrund seiner potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von zerebraler Ischämie und Schlaganfall, große Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Butylphthalide, also known as NBP, has been widely used for treating acute ischemic stroke . It plays a role in different pathophysiological processes in the treatment of ischemic stroke, including antioxidants, anti-inflammatory, anti-apoptotic, anti-thrombosis, and mitochondrial protection .
Mode of Action
Butylphthalide’s mode of action is multifaceted. It is known to support mitochondrial health, helping to maintain cellular energy levels and prevent cell death . Recent studies suggest that the drug may inhibit neuronal apoptosis, which is the process of programmed cell death . By preventing this, Butylphthalide may help to preserve brain function and cognitive abilities .
Biochemical Pathways
Butylphthalide affects several biochemical pathways. It has been found to regulate cerebral perfusion, reduce neuronal damage, reduce inflammatory cascade, repair cerebrovascular damage, and improve the ability of daily living as well as prognosis in patients with acute cerebral infarction . The mechanism of action may be related to the activation of Netrin/DCC/VEGF signaling pathway by Butylphthalide . Furthermore, KEGG pathway analysis indicated that lysosome, phagosome, apoptosis, endocytosis and ferroptosis are the mainly enriched pathways .
Pharmacokinetics
It is known that butylphthalide is used in the treatment of cerebral ischemia, and its efficacy and safety have been demonstrated in clinical trials . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Butylphthalide and their impact on its bioavailability .
Result of Action
The result of Butylphthalide’s action is a higher proportion of patients achieving a favorable functional outcome. In a study among patients with acute ischemic stroke receiving intravenous thrombolysis and/or endovascular treatment, Butylphthalide was associated with a higher proportion of patients achieving a favorable functional outcome at 90 days compared with placebo .
Action Environment
The action environment of Butylphthalide can influence its efficacy and stability. It is known that Butylphthalide has been used in a variety of clinical settings, including in the treatment of acute ischemic stroke
Biochemische Analyse
Biochemical Properties
Butylphthalide interacts with various enzymes, proteins, and other biomolecules. It plays a role in different pathophysiological processes, including acting as an antioxidant, anti-inflammatory, anti-apoptotic, and anti-thrombotic agent . It also provides mitochondrial protection .
Cellular Effects
Butylphthalide has significant effects on various types of cells and cellular processes. It has been shown to reduce intracellular reactive oxygen species (ROS) in osteoclasts . It also influences cell function by inhibiting the MAPK and NFATc1 signaling pathways, and downregulating the key genes and proteins of osteoclasts .
Molecular Mechanism
Preclinical data suggest that Butylphthalide could act on multiple links of cerebral ischemia pathology and play a protective role on cerebral infarction through anti-inflammation, antioxidation, anti-apoptosis, and microcirculation protection .
Metabolic Pathways
Butylphthalide is involved in various metabolic pathways. It undergoes extensive metabolism in humans, with the major metabolites in human plasma being 3-OH-NBP, 10-OH-NBP, 10-CO-NBP, 11-COOH-NBP .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Butylphthalid umfasst mehrere Schritte:
Herstellung von Isobenzofuranon-Dimethylesterphosphonat: In diesem Schritt wird o-Carboxybenzaldehyd als Ausgangsmaterial verwendet, das mit Dimethylphosphit unter Carbonatbedingungen zu hochreinem Isobenzofuranon-Dimethylesterphosphonat reagiert.
Herstellung von Butylenphthalid: Das Isobenzofuranon-Dimethylesterphosphonat reagiert mit n-Butyraldehyd zu Butylenphthalid.
Hydrierung und Destillation: Das Butylenphthalid wird einer Druckhydrierung unterzogen, und das fertige Produkt wird durch Destillation gewonnen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die großtechnische Produktion optimiert. Das Verfahren vermeidet Hochtemperaturreaktionen und die Notwendigkeit wasserfreier und sauerstofffreier Bedingungen, was es sicherer und energieeffizienter macht. Das Verfahren gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu liefern.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Übliche Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Je nach der spezifischen Substitutionsreaktion werden verschiedene Katalysatoren und Lösungsmittel eingesetzt.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene hydroxylierte und carboxylierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Vorläufer bei der Synthese anderer chemischer Verbindungen verwendet.
Medizin: this compound wird häufig zur Behandlung von akutem ischämischem Schlaganfall eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkungen über mehrere Mechanismen:
Regulation der zerebralen Perfusion: Es verbessert den Blutfluss zum Gehirn und reduziert das Ausmaß der ischämischen Schäden.
Reduktion von neuronalen Schäden: This compound reduziert neuronale Schäden durch Hemmung von Entzündungspfaden und oxidativem Stress.
Aktivierung von Signalwegen: Die Verbindung aktiviert den Netrin/DCC/VEGF-Signalweg, der eine entscheidende Rolle beim Neuroprotektion und der Reparatur spielt.
Analyse Chemischer Reaktionen
Types of Reactions
Butylphthalide undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Butylphthalide can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of butylphthalide .
Vergleich Mit ähnlichen Verbindungen
Butylphthalid ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen therapeutischen Wirkungen und Wirkmechanismen. Ähnliche Verbindungen umfassen:
Phthalid: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen biologischen Aktivitäten.
Sedanolid: Ein weiterer Bestandteil von Sellerieöl mit unterschiedlichen Aroma- und Geschmackseigenschaften.
Edaravon: Ein neuroprotektives Medikament zur Behandlung von Schlaganfall, jedoch mit anderen Wirkmechanismen.
This compound zeichnet sich durch seine vielseitigen therapeutischen Wirkungen aus, insbesondere bei der Behandlung von zerebraler Ischämie und Schlaganfall.
Eigenschaften
IUPAC Name |
3-butyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXMNVQARNZTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863687 | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid; warm-spicy herbaceous aroma | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
177.00 to 178.00 °C. @ 15.00 mm Hg | |
| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in oil, soluble (in ethanol) | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.068-1.074 | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6066-49-5, 3413-15-8 | |
| Record name | Butylphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylphthalide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylphthalide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butylphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLPHTHALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q956KGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Butylphthalide in protecting against ischemia-reperfusion injury?
A1: Butylphthalide appears to enhance antioxidant activity. Studies in rats have shown that Butylphthalide significantly increases Superoxide Dismutase (SOD) activity and decreases Malondialdehyde (MDA) levels, indicating a reduction in oxidative stress [].
Q2: How does Butylphthalide impact inflammatory responses after acute myocardial infarction?
A2: Research suggests Butylphthalide regulates the Protein Kinase B/Nuclear factor E2-related factor 2 (Akt/Nrf2) signaling pathway. This regulation inhibits the expression of inflammatory markers like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation and myocardial apoptosis [].
Q3: Does Butylphthalide affect autophagy in cells treated with amyloid-beta (Aβ)?
A3: Yes, studies using Aβ-treated U87 cells (a glioblastoma cell line) indicate that Butylphthalide inhibits reactive oxygen species (ROS)-mediated autophagic cell death. This inhibition likely contributes to its neuroprotective effects [].
Q4: Can Butylphthalide influence the expression of nerve growth factors?
A4: Yes, studies show Butylphthalide can upregulate the expressions of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) at the genetic transcription level in rat models of cerebral ischemia [, ].
Q5: What is the molecular formula and weight of Butylphthalide?
A5: The molecular formula of Butylphthalide is C12H14O2, and its molecular weight is 190.24 g/mol.
Q6: Are there studies on the stability of Butylphthalide in different formulations?
A6: While specific formulation studies are limited in the provided abstracts, research indicates Butylphthalide is available as an injectable solution and soft capsules for oral administration, suggesting successful formulation strategies [, , , ].
Q7: Can enzymes be used to catalyze reactions involving Butylphthalide?
A7: Yes, lipase Novozyme 435 has demonstrated high efficiency in catalyzing the asymmetric acylation and enantioselective transesterification of Butylphthalide in organic solvents [, ].
Q8: How do different doses of Butylphthalide affect its protective effects against brain ischemia?
A9: Studies in rat models of global cerebral ischemia show that Butylphthalide provides neuroprotection in a dose-dependent manner, with the 3.0 mg/kg dose demonstrating the most significant effects on blood-brain barrier permeability [].
Q9: What is the recommended route of administration for Butylphthalide in clinical trials?
A10: Clinical trials have explored both intravenous and oral administration of Butylphthalide. Intravenous administration is typically used in the acute phase of stroke, followed by oral administration for long-term treatment [, , ].
Q10: Has research shown any impact of Butylphthalide on biomarkers in stroke patients?
A11: Yes, a prospective cohort study revealed that Butylphthalide combined with conventional treatment decreased MMP-9 levels and increased Vascular Endothelial Growth Factor (VEGF) levels in patients with stroke, suggesting potential beneficial effects on vascular remodeling [].
Q11: What are the primary in vitro models used to study the effects of Butylphthalide?
A12: Researchers frequently use PC12 cells (derived from a rat adrenal gland tumor) and RAW264.7 cells (a mouse macrophage cell line) to investigate the neuroprotective effects of Butylphthalide in the context of oxidative stress and inflammation [].
Q12: What animal models are commonly employed in Butylphthalide research?
A13: Rat models of cerebral ischemia (induced by middle cerebral artery occlusion) are widely used to study the neuroprotective effects of Butylphthalide in vivo. Researchers also utilize rat models of vascular dementia and Alzheimer's disease to investigate the therapeutic potential of Butylphthalide in these conditions [, , , , ].
Q13: What have clinical trials revealed about the efficacy of Butylphthalide in acute ischemic stroke?
A14: A Phase III, multicenter, randomized, double-blind, controlled trial demonstrated that 14 days of treatment with Butylphthalide significantly improved neurological function in acute ischemic stroke patients compared to ozagrel (a selective thromboxane A2 synthetase inhibitor) [].
Q14: What is the safety profile of Butylphthalide based on clinical trials?
A15: Clinical trials have shown that intravenous administration of Butylphthalide is generally safe and well-tolerated. The most common adverse event reported was elevated alanine aminotransferase, which was mild and transient [, , ].
Q15: Are there any ongoing investigations into targeted delivery strategies for Butylphthalide?
A15: The provided research does not delve into specific drug delivery and targeting strategies for Butylphthalide. This area presents an opportunity for future research to enhance its therapeutic efficacy and potentially reduce off-target effects.
Q16: What analytical methods are commonly used to quantify Butylphthalide levels?
A16: While specific quantification methods are not detailed in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) are likely employed due to their sensitivity and suitability for analyzing drug concentrations in biological samples.
Q17: What is the origin of Butylphthalide as a potential therapeutic agent?
A19: Butylphthalide is a natural compound initially extracted from the seeds of celery (Apium graveolens). Its traditional use and promising pharmacological properties have led to its development as a potential therapeutic agent for stroke and other neurological disorders [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
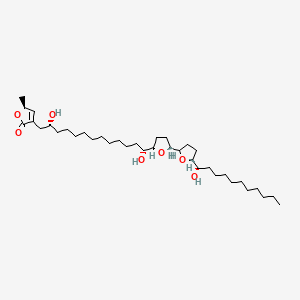
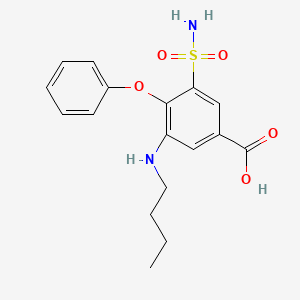
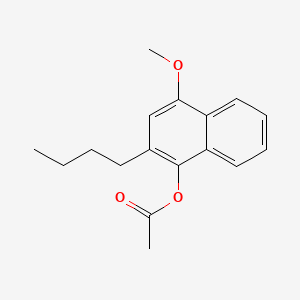
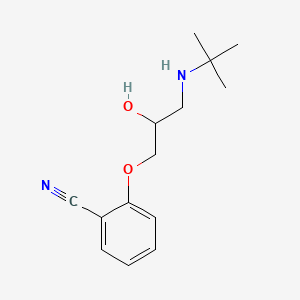
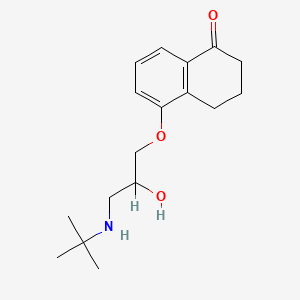
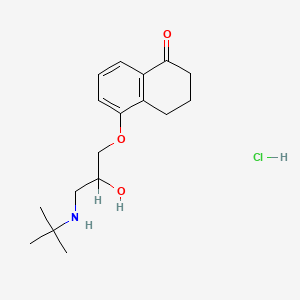




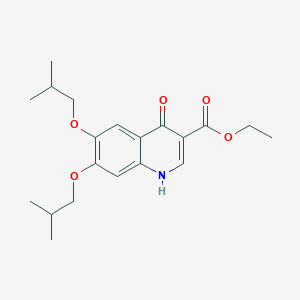
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)
